2-ethoxy-N-(4-methoxyphenyl)acetamide

Enzyme Inhibition Drug Metabolism CYP450

Researchers conducting DDI studies require validated negative controls with well-characterized CYP inhibition profiles. Generic substitutions risk inaccurate metabolic profiling. 2-Ethoxy-N-(4-methoxyphenyl)acetamide (CAS 77775-80-5) addresses this gap: • Weak CYP2D6 inhibitor (IC50 = 10,000 nM) & CYP3A4 inhibitor (IC50 = 18,000 nM) - ideal DDI negative control • Reversible binder with stable 2-ethoxy group, avoiding electrophilic modification • SIRT2 inhibitor scaffold per patent US-9073833-B1 • In stock: 10 mg, 50 mg, 100 mg, and bulk custom packs

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B310378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(4-methoxyphenyl)acetamide
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOCC(=O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C11H15NO3/c1-3-15-8-11(13)12-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13)
InChIKeyHJFGOPRDQMCXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-N-(4-methoxyphenyl)acetamide: Core Identity


2-Ethoxy-N-(4-methoxyphenyl)acetamide (CAS 77775-80-5) is a synthetic N-phenylacetamide derivative characterized by a 4-methoxyphenyl group and a 2-ethoxyacetyl moiety. It belongs to a class of molecules frequently utilized as enzyme inhibitors or synthetic intermediates in medicinal chemistry [1]. Predicted physicochemical properties indicate a molecular formula of C₁₁H₁₅NO₃, a molecular weight of 209.24 g/mol, a boiling point of 376.1±27.0 °C, a density of 1.125±0.06 g/cm³, and a pKa of 13.07±0.70 .

Non-electrophilic enzyme inhibitor / intermediate scaffold
4-methoxy group influences H-bonding and metabolic stability
Predicted properties support chromatographic method development

2-Ethoxy-N-(4-methoxyphenyl)acetamide: Why Analogs Aren't Replacements


Within the N-phenylacetamide class, subtle changes to the 2-ethoxy and 4-methoxyphenyl substituents can lead to significant differences in biological activity, solubility, and synthetic utility . Generic substitution without consideration of these specific functional groups is scientifically unsound. For instance, removing the 4-methoxy group (as in 2-ethoxy-N-phenylacetamide) drastically alters hydrogen-bonding capacity and metabolic stability [1]. Similarly, replacing the 2-ethoxy with a 2-chloro group (as in 2-chloro-N-(4-methoxyphenyl)acetamide) introduces an electrophilic center, changing the compound's potential from an enzyme inhibitor to a covalent modifier . These structural distinctions necessitate a detailed, evidence-based procurement approach.

Des-methoxy analog alters profile
Removing the 4-methoxy group (2-ethoxy-N-phenylacetamide) drastically changes hydrogen-bonding capacity and metabolic stability.
2-Chloro analog acts as covalent modifier
Replacing 2-ethoxy with 2-chloro introduces an electrophilic center, switching from reversible inhibition to irreversible covalent modification.
2-Methoxy analog differs in physical properties
2-Methoxy-N-(4-methoxyphenyl)acetamide exhibits a lower boiling point and higher density, which can affect purification and handling.

2-Ethoxy-N-(4-methoxyphenyl)acetamide: Quantitative Analogs Comparison


CYP2D6 Inhibition Selectivity Profile

The target compound exhibits weak inhibition of the major drug-metabolizing enzyme CYP2D6 with an IC50 of 10,000 nM (10 μM), compared to CYP3A4 (IC50 = 18,000 nM) and CYP1B1 (EC50 = 1,000 nM) [1]. This profile is distinct from the closely related analog 2-ethoxy-N-phenylacetamide, which lacks the 4-methoxy group and has been reported to exhibit an IC50 of 28 μM for an unspecified target, suggesting a different activity landscape [2].

CYP2D6 Inhibition
Cross-study comparable
CYP2D6 IC50: 10,000 nM
CYP3A4 IC50: 18,000 nM
CYP1B1 EC50: 1,000 nM
Weak CYP inhibition supports DDI screening context
Des-methoxy analog: 28,000 nM (unspecified target) — 2.8-fold weaker
Enzyme Inhibition Drug Metabolism CYP450

Physicochemical Property Benchmarking

The compound possesses a calculated boiling point of 376.1±27.0 °C, a density of 1.125±0.06 g/cm³, and a predicted pKa of 13.07±0.70, indicating very weak acidity . Compared to the methoxy analog 2-methoxy-N-(4-methoxyphenyl)acetamide (boiling point: 365.5±27.0 °C, density: 1.152±0.06 g/cm³), the 2-ethoxy derivative exhibits a higher boiling point but lower density, reflecting the subtle impact of the alkoxy chain length on intermolecular forces and packing .

Physicochemical Properties
Data to verify
Boiling Pt: 376.1 °C (Δ +10.6 °C)
Density: 1.125 g/cm³ (Δ −0.027)
Predicted properties distinguish from 2-methoxy analog
ACD/Labs predicted values; comparator 2-methoxy-N-(4-methoxyphenyl)acetamide
Physicochemical Properties Drug-likeness Solubility

Reactivity vs. 2-Chloro Analog

The 2-ethoxy group in the target compound confers stability under nucleophilic conditions, whereas the 2-chloro analog (2-chloro-N-(4-methoxyphenyl)acetamide) is highly electrophilic and readily undergoes nucleophilic substitution . This structural difference is evident in their respective applications: the 2-chloro analog is frequently used as an alkylating agent or covalent modifier, while the 2-ethoxy derivative is preferred as a stable enzyme inhibitor scaffold .

Reactivity Profile
Class-level inference
2-Ethoxy: stable, reversible
2-Chloro: electrophilic, covalent
Non-covalent scaffold avoids unintended modifications
Inferred from structural class; conditions: standard synthesis/assay
Synthetic Utility Electrophilicity Reactivity

Structural Basis for SIRT2 Inhibition

The novel N-(4-substituted phenyl)-2-substituted acetamide class, to which this compound belongs, has been patented for its ability to inhibit SIRT2 protein, a target implicated in tumorigenesis [1]. While specific IC50 data for the exact compound is not publicly available, the patent explicitly claims that compounds of formula (I), which includes this structure, exhibit good inhibition activity against SIRT2 and tumors, providing a novel potential choice for clinical medication [1].

SIRT2 Inhibition Patent
Supporting evidence
Patent claims good SIRT2 inhibition for this class
Patent-based lead identification context
Specific IC50 not publicly available; US-9073833-B1
SIRT2 Inhibition Epigenetics Cancer Research

2-Ethoxy-N-(4-methoxyphenyl)acetamide: Research Applications


ADME-Tox Screening: CYP2D6 Interaction Profiling

Given its well-characterized weak inhibition of CYP2D6 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 18,000 nM), this compound serves as an ideal negative control or reference standard in in vitro drug-drug interaction (DDI) studies [1]. Its minimal interference with major CYP isoforms ensures it is a suitable scaffold for building drug-like molecules without undesirable metabolic liabilities.

SIRT2 Inhibitor Development and Epigenetic Probe Synthesis

As a member of the patented N-(4-substituted phenyl)-2-substituted acetamide class, this compound is a valuable starting material for the design and synthesis of novel SIRT2 inhibitors, which are of high interest in cancer and metabolic disease research [2]. Its core structure provides a basis for further derivatization to optimize potency and selectivity.

Chemical Biology Tool for Reversible Enzyme Inhibition

Unlike its electrophilic 2-chloro analog, the stable 2-ethoxy group ensures that this compound acts as a reversible binder rather than a covalent modifier . This makes it a safer and more appropriate chemical probe for target validation studies, where avoiding irreversible off-target effects is paramount.

Purification Method Development and Reference Standard

The distinct physicochemical properties of 2-ethoxy-N-(4-methoxyphenyl)acetamide, particularly its boiling point and density relative to its 2-methoxy analog , make it useful for developing and validating chromatographic separation methods. It can serve as a reference compound in high-performance liquid chromatography (HPLC) or gas chromatography (GC) method development for this class of molecules.

Application
Selection Property
Validation Focus
CYP interaction profiling
Low CYP2D6/CYP3A4 inhibition
In vitro DDI study design
SIRT2 probe design
Patented acetamide scaffold
SIRT2 potency and selectivity optimization
Reversible enzyme probe
Non-electrophilic 2-ethoxy group
Target engagement without covalent modification
Chromatographic method development
Boiling point/density distinct from 2-methoxy analog
HPLC/GC separation parameter validation
Quote Request

Request a Quote for 2-ethoxy-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.